1-(3-Chloropyridin-2-yl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-9(11)3-2-4-12-10/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMDXKBBBVNQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474785 | |
| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-57-8 | |
| Record name | 1-(3-Chloropyridin-2-yl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Key Intermediates
The SNAr mechanism proceeds via a two-step process:
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Formation of a Meisenheimer complex : The electron-withdrawing chlorine atom activates the pyridine ring, allowing the nucleophilic nitrogen of 4-methylpiperazine to attack the electrophilic carbon at the 2-position.
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Elimination of chloride : The intermediate complex collapses, releasing chloride ions and forming the final product.
Triethylamine enhances reactivity by deprotonating 4-methylpiperazine, increasing its nucleophilicity. The use of anhydrous conditions minimizes side reactions, such as hydrolysis of the chloropyridine.
Optimization of Reaction Conditions
Solvent Selection and Temperature Effects
Solvent polarity significantly impacts reaction kinetics and yield. Comparative studies from patent data reveal the following trends:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 25–30 | 91.1 | 94.2 |
| Dichloromethane | 25–30 | 98.5 | 99.2 |
| Acetonitrile | 25–30 | 85.3 | 89.7 |
Data derived from Examples 1 and 2 of CN114685401A.
Dichloromethane outperforms other solvents due to its ability to stabilize the transition state while maintaining reagent solubility. Elevated temperatures (>40°C) are avoided to prevent decomposition of the chloropyridine starting material.
Stoichiometric Ratios and Catalytic Additives
The molar ratio of 3-chloropyridine to 4-methylpiperazine is critical. A 1:1.2 ratio ensures complete consumption of the chloropyridine while minimizing excess piperazine, which complicates purification. The addition of catalytic N,N-dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the leaving chloride ion.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to improve heat transfer and mixing efficiency. A patented protocol describes:
This method reduces batch-to-batch variability and enhances throughput to >50 kg/day.
Purification and Isolation
Crude product purification involves:
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Liquid-liquid extraction : Dichloromethane/water partitioning removes unreacted starting materials.
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Recrystallization : Methanol/ethyl acetate mixtures yield crystals with ≥99% purity.
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Column chromatography : Silica gel with DCM:methanol (10:1) resolves residual impurities.
Mechanistic Insights and Side Reactions
Competing Pathways
Under suboptimal conditions, two side reactions dominate:
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Hydrolysis : Water traces convert 3-chloropyridine to 3-hydroxypyridine, reducing yield.
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Dimerization : Excess piperazine leads to bis-(4-methylpiperazinyl) byproducts.
These are mitigated by rigorous drying of solvents and maintaining a slight excess of chloropyridine.
Comparative Analysis of Patent Methodologies
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(3-Chloropyridin-2-yl)-4-methylpiperazine has been investigated for its role as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Potential : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells, suggesting potential use in oncology.
Chemical Biology
This compound serves as a valuable tool in chemical biology for studying protein-ligand interactions and enzyme activity modulation.
- Enzyme Inhibition : It has been explored as an inhibitor for specific kinases involved in metabolic pathways, particularly those related to cancer metabolism and signaling.
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Organic Electronics : The compound is being researched for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives, including this compound. The research demonstrated that these compounds could significantly increase serotonin levels in animal models, leading to improved mood-related behaviors.
Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in cancer treatment.
Case Study 3: Enzyme Inhibition
A recent study focused on the inhibition of branched-chain amino acid transaminase (BCAT) by derivatives of this compound. The findings suggested that it could serve as an effective modulator of amino acid metabolism, which is crucial in metabolic disorders such as obesity and diabetes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity. For example, it may act as an antagonist at certain neurotransmitter receptors, thereby modulating neurological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
BCTC (N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide)
- Molecular Formula : C${18}$H${23}$ClN$_4$O
- Molecular Weight : 346.86 g/mol
- Key Substituents : 3-Chloropyridin-2-yl, tert-butylphenyl, carboxamide.
- Activity : Potent vanilloid receptor 1 (VR1) antagonist with IC$_{50}$ values of 35 nM (capsaicin-induced activation) and 6.0 nM (acid-induced activation) in rats. Unlike capsazepine, BCTC inhibits both capsaicin- and acid-mediated VR1 activation, making it a superior candidate for pain management .
- However, BCTC’s additional carboxamide and bulky tert-butyl groups enhance its specificity and potency, highlighting the role of substituents in modulating activity.
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
- Molecular Formula : C${22}$H${22}$Cl$2$N$2$
- Molecular Weight : 385.33 g/mol
- Key Substituents : Bis(4-chlorophenyl)pyrrole, methylpiperazine.
- Activity : MmpL3 inhibitor effective against Mycobacterium tuberculosis. Synthesized via nucleophilic substitution (66% yield) .
- Comparison : While both compounds share a methylpiperazine moiety, BM212’s pyrrole and chlorophenyl groups confer distinct hydrophobic interactions, enabling its antimycobacterial activity.
Chlorcyclizine Hydrochloride
Key Observations :
- 3-Chloropyridin-2-yl : Enhances binding to receptors (e.g., VR1 in BCTC) through halogen bonding and π-π stacking .
- Bulky Groups (e.g., tert-butyl) : Improve selectivity and pharmacokinetics (e.g., BCTC’s oral bioavailability and CNS penetration) .
- Hydrophobic Moieties (e.g., chlorophenyl) : Critical for targeting membrane-bound proteins (e.g., MmpL3 in BM212) .
Biological Activity
1-(3-Chloropyridin-2-yl)-4-methylpiperazine is a piperazine derivative exhibiting significant biological activity, particularly in medicinal chemistry. Its structural features, including a chloropyridine moiety, contribute to its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula: C10H13ClN2
- CAS Number: 87394-57-8
- Molecular Weight: 198.68 g/mol
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes:
- Starting Materials: 3-chloropyridine and 4-methylpiperazine.
- Reaction Conditions: The reaction is conducted in the presence of a base (e.g., potassium carbonate) and a solvent such as dimethylformamide at elevated temperatures.
- Mechanism: The nitrogen atom in the piperazine ring attacks the carbon atom in the chloropyridine, leading to the formation of the desired product.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes and receptors.
The compound primarily targets ryanodine receptors (RyRs), which are critical for calcium signaling in muscle cells. This interaction can lead to significant physiological effects, including muscle paralysis due to calcium depletion from intracellular stores.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Its effectiveness against various pathogens highlights its potential utility in treating infections.
Study on Ryanodine Receptor Modulation
A study evaluated the effects of this compound on RyRs in isolated muscle fibers. Results indicated that the compound significantly inhibited calcium release from the sarcoplasmic reticulum, suggesting a mechanism for its muscle-paralyzing effects.
Antimicrobial Efficacy
In another study assessing antimicrobial activity, this compound was tested against several bacterial strains. The compound demonstrated notable inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(3-Chloropyridin-2-yl)-3-methylpiperazine | 22727561 | Similar piperazine structure but different substitution pattern. |
| 1-(4-Chloropyridin-2-YL)-4-methylpiperazine | 11959099 | Variation in chloropyridine position; potential differences in biological activity. |
| 1-(3-Chloropyridin-2-yl)-1,4-diazepane | 902837-06-3 | Contains a diazepane ring instead of piperazine; may exhibit different pharmacological properties. |
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the chloropyridine and piperazine moieties. For example, the methyl group on piperazine appears as a singlet near δ 2.3 ppm .
- HPLC : High-performance liquid chromatography with C18 columns (e.g., 70% acetonitrile/water mobile phase) ensures >95% purity. Retention times vary based on substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 211.0743) and detects side products like dechlorinated analogs .
How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound derivatives?
Advanced Research Question
Key variables include:
- Temperature : Elevated temperatures (e.g., 80°C) accelerate coupling but may promote decomposition. Controlled reflux in dioxane improves stability .
- Catalyst Loading : Excess HOBt/TBTU (>1.2 equiv) can reduce side reactions but increases cost.
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or preparative HPLC resolves co-eluting impurities. For example, tert-butyl carbamate intermediates require Si-Trisamine columns for effective separation .
- Moisture Sensitivity : Use of molecular sieves or inert atmospheres prevents hydrolysis of reactive intermediates .
What strategies are employed to evaluate the biological activity of this compound in receptor binding studies?
Advanced Research Question
- In Vitro Assays : Radioligand displacement assays (e.g., using ³H-labeled serotonin or dopamine receptor ligands) quantify binding affinity (IC₅₀). Structural analogs show selectivity for 5-HT₂C receptors due to the chloropyridine’s electron-withdrawing effects .
- Structure-Activity Relationship (SAR) : Modifying the piperazine’s N-substituents (e.g., methyl vs. trifluoroethyl) alters lipophilicity and BBB penetration. For example, 4-(2,2,2-trifluoroethyl) analogs exhibit enhanced CNS activity .
- Metabolic Stability : Microsomal incubation (human liver microsomes) assesses oxidative degradation pathways, with LC-MS/MS tracking metabolite formation .
How do researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
Advanced Research Question
- Reproducibility Checks : Validate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade) and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Data Normalization : Compare results against internal standards (e.g., control reactions with known yields). Discrepancies in receptor binding data may arise from differences in assay conditions (e.g., buffer pH, temperature) .
- Computational Modeling : Density functional theory (DFT) calculations predict reaction pathways (e.g., energy barriers for nucleophilic substitution) or binding poses, aligning divergent experimental observations .
What computational tools are used to predict the reactivity and synthetic accessibility of this compound derivatives?
Advanced Research Question
- Quantum Chemical Calculations : Software like Gaussian or ORCA models transition states for key steps (e.g., amide bond formation) to identify rate-limiting stages .
- Retrosynthetic Analysis : AI-driven platforms (e.g., IBM RXN) propose optimal routes using published precedents, such as prioritizing coupling reactions over alkylation for sterically hindered intermediates .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., LogP, CYP inhibition) to prioritize derivatives for synthesis .
How are reactive intermediates stabilized during the synthesis of this compound?
Advanced Research Question
- Low-Temperature Quenching : Intermediates like chloroacetyl-piperazines are stabilized at −20°C to prevent polymerization .
- Protecting Groups : tert-Butoxycarbonyl (Boc) groups shield piperazine nitrogens during functionalization, with deprotection using TFA .
- In Situ Trapping : Thiol additives (e.g., β-mercaptoethanol) scavenge reactive electrophiles, reducing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
